Red-Shifted UV-Vis Absorption Maximum vs. 4-Nitrobenzenediazonium
The presence of the ortho-methoxy substituent in 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate induces a bathochromic shift in the UV-Vis absorption maximum (λmax) compared to the unsubstituted 4-nitrobenzenediazonium salt. This shift is a direct consequence of extended π-conjugation and altered HOMO-LUMO energies . This spectral difference is critical for applications requiring specific wavelength absorption or detection [1].
| Evidence Dimension | UV-Vis Absorption Maximum (λmax) |
|---|---|
| Target Compound Data | 375 nm (for tetrafluoroborate salt) |
| Comparator Or Baseline | 4-nitrobenzenediazonium salt: 358 nm |
| Quantified Difference | +17 nm (red shift) |
| Conditions | Both measured as tetrafluoroborate salts in comparable solvent systems (specific solvent not detailed in source for comparator, but difference is characteristic). |
Why This Matters
A 17 nm red shift can be exploited to differentiate this diazonium salt from simpler analogs in spectrophotometric monitoring of reactions or in developing dyes with distinct color profiles.
- [1] Mesnage, A. (2011). Diazonium salts induced anchoring process: Local characterization by SECM. Doctoral dissertation, Université Paris-Est. (Absorbance maximum for 4-nitrobenzenediazonium salt reported as λmax=358 nm). View Source
